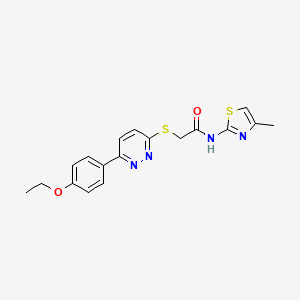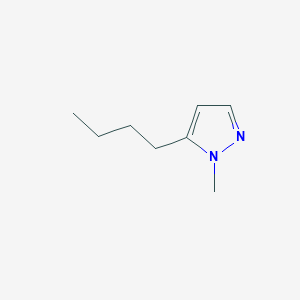![molecular formula C20H18N4O2S2 B2490980 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-65-4](/img/structure/B2490980.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Design and Synthesis : This compound has been a part of studies exploring the design and synthesis of benzothiazole, pyrimidine, and piperazine derivatives. These studies typically aim at developing compounds with significant pharmacological properties, particularly anticancer and anti-inflammatory activities (Ghule, Deshmukh, & Chaudhari, 2013).
Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, certain derivatives showed significant effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).
Antimicrobial Activities : Several studies have synthesized derivatives of this compound and evaluated them for antimicrobial properties. These derivatives have shown variable and considerable antibacterial activity (Patel, Agravat, & Shaikh, 2011).
Anti-acetylcholinesterase Activity : Some derivatives of this compound have been investigated for their potential anticholinesterase properties. These studies have identified certain derivatives as effective anticholinesterase agents, suggesting their potential use in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Anti-Breast Cancer Activity : Certain derivatives have been synthesized and evaluated for their efficacy against breast cancer cell lines, showing promising inhibitory activity. This highlights the potential of these compounds in developing new cancer therapies (Abdelgawad et al., 2013).
Corrosion Inhibition : Beyond pharmacological applications, some benzothiazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating their versatility in various fields (Hu et al., 2016).
Wirkmechanismus
Target of Action
Compounds containing benzothiazole and piperazine moieties are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
These compounds likely interact with dopamine and serotonin receptors, blocking their activity and leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would likely involve the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and other neurological functions .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected. For dopamine and serotonin antagonists, effects could include changes in mood, cognition, and neurological function .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often depends on the specific structure of the derivative and the biological context in which it is present .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function in various ways . For instance, some derivatives can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives are generally stable compounds . Over time, they may undergo degradation or other changes that could potentially affect their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole at different dosages in animal models have not been extensively studied. Like other benzothiazole derivatives, it’s likely that its effects vary with dosage . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Benzothiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Like other benzothiazole derivatives, it could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Like other benzothiazole derivatives, it could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-4-17-13(3-1)21-19(27-17)23-5-7-24(8-6-23)20-22-14-11-15-16(12-18(14)28-20)26-10-9-25-15/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPSPPFFSFGWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
